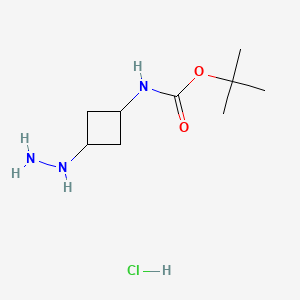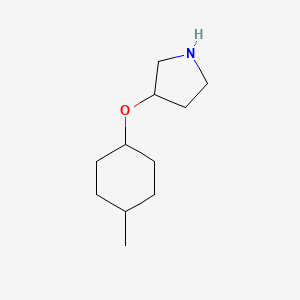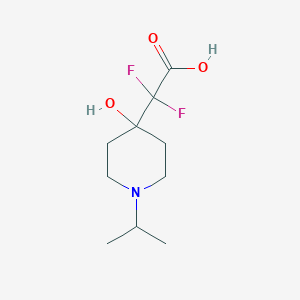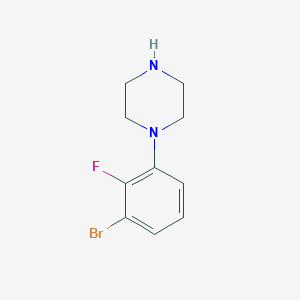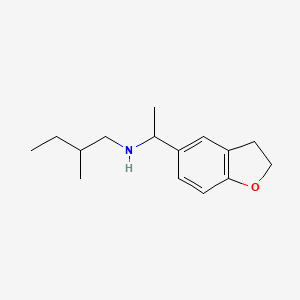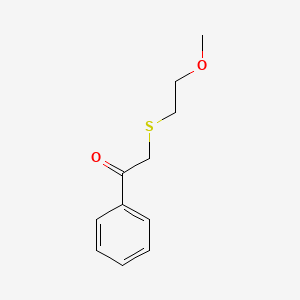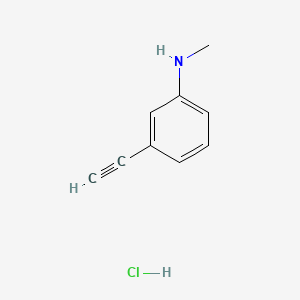
3-ethynyl-N-methylaniline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-ethynyl-N-methylaniline hydrochloride is an organic compound with the molecular formula C9H9N·HCl It is a derivative of aniline, where the aniline ring is substituted with an ethynyl group at the third position and a methyl group at the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethynyl-N-methylaniline hydrochloride typically involves a multi-step process. One common method starts with the nitration of aniline to form nitroaniline, followed by reduction to produce 3-ethynylaniline. The final step involves the methylation of the amine group to yield 3-ethynyl-N-methylaniline, which is then converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. Techniques such as solvent-free ball milling and mechanochemistry are employed to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
3-ethynyl-N-methylaniline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like bromine or nitric acid are used under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted aniline derivatives .
Scientific Research Applications
3-ethynyl-N-methylaniline hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-ethynyl-N-methylaniline hydrochloride involves its interaction with specific molecular targets. The ethynyl group can participate in various chemical reactions, while the methyl group on the nitrogen atom can influence the compound’s reactivity and binding affinity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-methylaniline: An aniline derivative with a methyl group on the nitrogen atom.
3-ethynylaniline: An aniline derivative with an ethynyl group at the third position.
N,N-dimethylaniline: An aniline derivative with two methyl groups on the nitrogen atom.
Uniqueness
3-ethynyl-N-methylaniline hydrochloride is unique due to the presence of both an ethynyl group and a methyl group, which confer distinct chemical properties and reactivity. This combination allows for a wide range of applications and makes it a valuable compound in various fields of research and industry .
Properties
CAS No. |
1640107-21-6 |
|---|---|
Molecular Formula |
C9H10ClN |
Molecular Weight |
167.63 g/mol |
IUPAC Name |
3-ethynyl-N-methylaniline;hydrochloride |
InChI |
InChI=1S/C9H9N.ClH/c1-3-8-5-4-6-9(7-8)10-2;/h1,4-7,10H,2H3;1H |
InChI Key |
HZQSILAWNZAGGO-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC=CC(=C1)C#C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Chloro-2-cyanobenzo[b]thiophene-3-sulfonamide](/img/structure/B13536815.png)
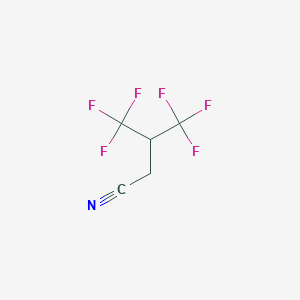
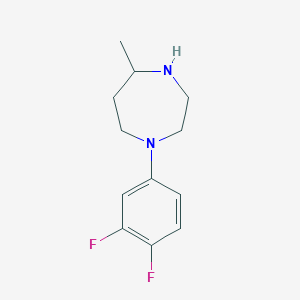
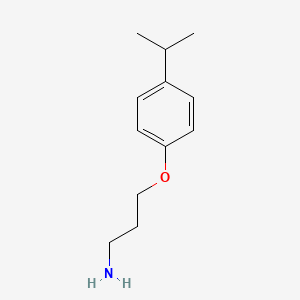

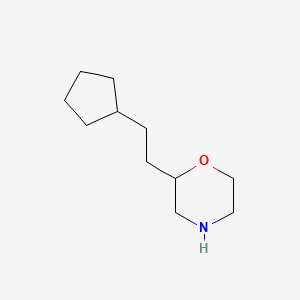
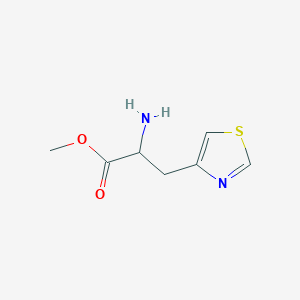
![tert-Butyl (5-aminobicyclo[2.2.1]heptan-2-yl)carbamate](/img/structure/B13536873.png)
